N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride
Overview
Description
“N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride” is a chemical compound . Thiazoles, the group of azole heterocycles to which this compound belongs, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The molecular structure of “N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride” is represented by the empirical formula C6H12Cl2N2S . The InChI code for this compound is 1S/C6H10N2S.2ClH/c1-5-4-9-6 (8-5)3-7-2;;/h4,7H,3H2,1-2H3;2*1H .Scientific Research Applications
Synthesis and Characterization of Complex Compounds :
- Research has been conducted on the synthesis of complex compounds involving similar structures to N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride. For instance, a study described the synthesis of a compound using 1,3-dipolar cycloaddition reaction, which was characterized using NMR spectroscopy, Elemental Analysis, and MS data (Aouine, Younas; El Hallaoui, Abdelilah; Alami, Anouar, 2014).
Investigations into Anticancer Properties :
- Some research has focused on the synthesis of novel derivatives incorporating structures similar to the compound and evaluating their anticancer properties. For example, a study synthesized new thiadiazoles and thiazoles with pyrazole moiety, examining their effects against cancer cell lines (Gomha, Sobhi M.; Salah, T.; Abdelhamid, A., 2014).
Development of Photocytotoxic Agents :
- Research has been directed towards creating photocytotoxic agents using related compounds. A study synthesized Iron(III) complexes involving a similar structure, which displayed significant photocytotoxicity in red light, suggesting potential applications in medical treatments (Basu, Uttara; Pant, Ila; Khan, I.; Hussain, A.; Kondaiah, P.; Chakravarty, A., 2014).
Synthesis of Novel Oxadiazole Derivatives :
- Other studies have involved the synthesis of novel oxadiazole derivatives from benzimidazole, which shares structural similarities with N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride (Vishwanathan, B.; Gurupadayya, B., 2014).
Antimicrobial Activity Studies :
- Studies also focus on synthesizing compounds with similar structures to assess their antimicrobial activities. For example, a study synthesized derivatives from thiazole moiety and evaluated their antimicrobial activities against different microorganisms (Abdelhamid, A.; Abdelall, Eman K. A.; Abdel-Riheem, Nadia A.; Ahmed, S., 2010).
Exploration in Neuroprotection :
- Some research explores the neuroprotective potential of compounds related to N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride. A study on a specific metabotropic glutamate receptor 5 antagonist showed protection of dopaminergic and noradrenergic neurons in monkeys treated with a neurotoxic agent (Masilamoni, G.; Bogenpohl, J.; Alagille, D.; Delevich, K.; Tamagnan, G.; Votaw, J.; Wichmann, T.; Smith, Y., 2011).
properties
IUPAC Name |
N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-12-7-10-11(13-8-14-10)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVNEOPSLYRNRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(N=CS1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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